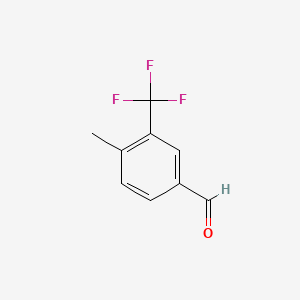

4-Methyl-3-(trifluoromethyl)benzaldehyde

Beschreibung

4-Methyl-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzaldehyde core. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the electrophilicity of the aldehyde moiety, while the methyl group contributes steric bulk and modulates lipophilicity. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a key intermediate for constructing bioactive molecules, particularly those requiring metabolic stability and enhanced membrane permeability .

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLOLHJJROPPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394899 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93249-45-7 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93249-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methyl-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-methylbenzotrifluoride with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: 4-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 4-Methyl-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

4-Methyl-3-(trifluoromethyl)benzaldehyde serves as a versatile building block in organic synthesis:

- Building Block for Complex Molecules : It is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the derived compounds .

Biological Research

The compound is also significant in biological studies, particularly in enzyme-catalyzed reactions:

- Enzyme Studies : It is used to investigate the mechanisms of enzyme reactions involving aldehydes, providing insights into biochemical pathways.

- Inhibitory Activity : Compounds derived from this compound have shown potential as inhibitors for acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its role in drug synthesis:

- Intermediate in Drug Synthesis : It acts as an intermediate in the production of various pharmaceutical agents, particularly those containing trifluoromethyl groups known for enhancing biological activity and metabolic stability .

Case Study 1: Synthesis of Inhibitors

A study investigated the synthesis of hydrazones from this compound and various hydrazines. The resulting compounds showed high yields (85%-99%) and were evaluated for their inhibitory effects on acetylcholinesterase. This highlights the compound's potential in developing new treatments for Alzheimer's disease .

Case Study 2: Agrochemical Applications

Research demonstrated that derivatives of this compound could be used as active ingredients in agrochemicals. The trifluoromethyl group enhances the effectiveness of these compounds against pests while maintaining a favorable environmental profile.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzaldehyde depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The trifluoromethyl group can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 4-Methyl-3-(trifluoromethyl)benzaldehyde

Key Observations :

- Electrophilicity: The trifluoromethyl group in this compound enhances aldehyde reactivity compared to non-fluorinated analogues (e.g., 4-methylbenzaldehyde). However, 4-Fluoro-3-(trifluoromethyl)benzaldehyde exhibits even greater electrophilicity due to the synergistic electron-withdrawing effects of -F and -CF₃ .

- Steric Effects : The 3-CF₃ and 4-CH₃ substituents in the target compound introduce steric hindrance, slowing nucleophilic attacks compared to less bulky analogues like 4-fluoro-3-methylbenzaldehyde .

Table 2: Bioactivity Comparison of Trifluoromethyl-Substituted Derivatives

Key Findings :

- Derivatives of this compound exhibit superior anti-inflammatory activity compared to non-fluorinated analogues (e.g., 4-benzyloxybenzaldehyde) due to the -CF₃ group’s ability to resist oxidative metabolism .

- Antimicrobial potency against Bacillus strains is comparable to ampicillin but requires precise substituent positioning; analogues with para-fluoro groups (e.g., 4-fluoro derivatives) show reduced efficacy .

Biologische Aktivität

4-Methyl-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both a methyl and a trifluoromethyl group on the benzene ring. This compound has garnered attention in medicinal chemistry due to its unique electronic properties imparted by the trifluoromethyl group, which can enhance the potency and metabolic stability of various drugs. Research into its biological activity has revealed potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.

- Molecular Formula : C9H8F3O

- Molecular Weight : 202.16 g/mol

- Boiling Point : 83-86 °C

- Density : 1.301 g/mL at 25 °C

The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the molecule.

Anticancer Potential

Research indicates that compounds containing trifluoromethyl groups, including this compound, may exhibit anticancer properties. The trifluoromethyl group can enhance the binding affinity of these compounds to biological targets, potentially leading to improved efficacy against cancer cells. For instance, studies have shown that the incorporation of trifluoromethyl groups into drug candidates can increase their potency significantly compared to non-fluorinated analogs .

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been explored as a potential inhibitor of carboxylesterases (CaEs), which play critical roles in drug metabolism and detoxification processes. Compounds with a trifluoromethyl group have demonstrated potent inhibition capabilities, making them valuable in drug development .

| Enzyme | IC50 Values (µM) | Comments |

|---|---|---|

| Carboxylesterases | 46.8 - 137.7 | Dual inhibition observed with hydrazones |

| Acetylcholinesterase | 63.6 - 881.1 | Significant activity noted in related studies |

Case Studies

- Trifluoromethyl Ketones as Inhibitors : A study highlighted the role of trifluoromethyl ketones in inhibiting carboxylesterases, with findings showing that structural modifications could lead to enhanced inhibition potency . The presence of the trifluoromethyl group was crucial for achieving desired biological effects.

- Synthesis and Biological Evaluation : In a recent investigation, hydrazones derived from this compound were synthesized and evaluated for their biological activity against various enzymes, showcasing promising results in enzyme inhibition . The study emphasized how substituents on the benzaldehyde moiety affected inhibitory potency.

Applications in Drug Development

The unique structural features of this compound make it a versatile building block in organic synthesis, particularly for developing novel pharmaceuticals. Its ability to modify electronic properties enhances the design of drugs targeting specific biological pathways.

FDA-Approved Drugs Containing Trifluoromethyl Groups

Research has shown that many FDA-approved drugs incorporate trifluoromethyl groups due to their beneficial effects on pharmacokinetics and pharmacodynamics. These drugs often exhibit enhanced potency and selectivity for their targets compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.